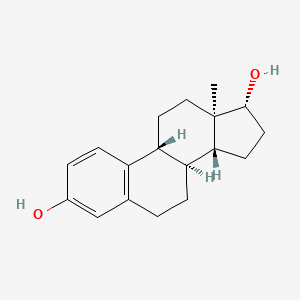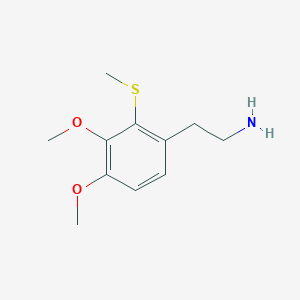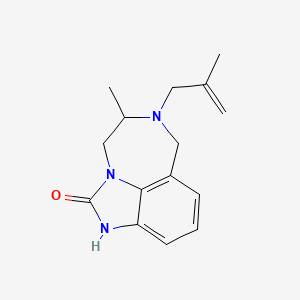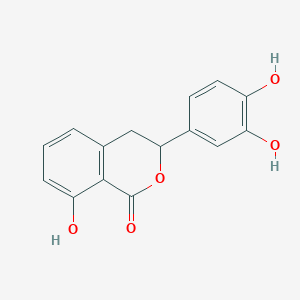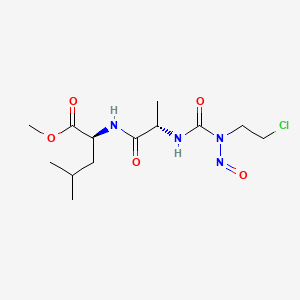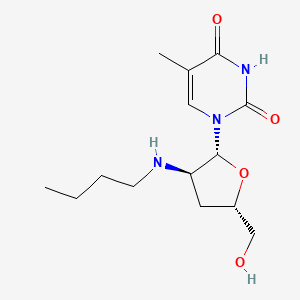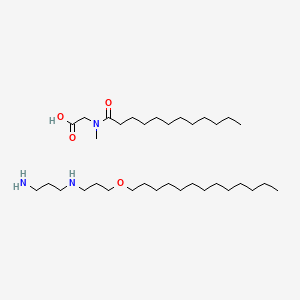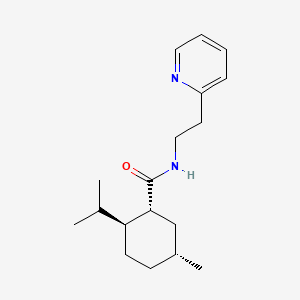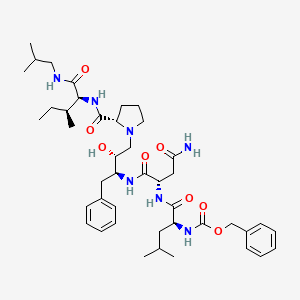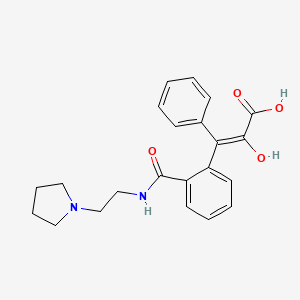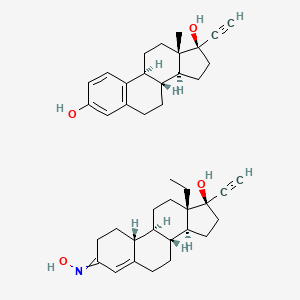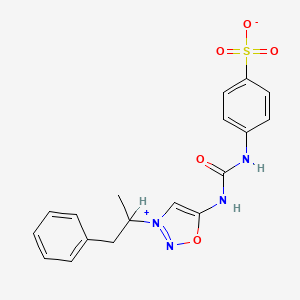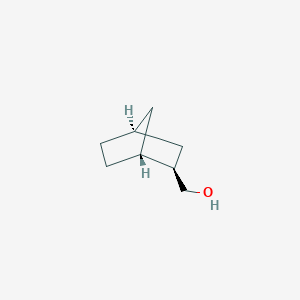
exo-Norbornylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-Norbornylmethanol: is an organic compound with the molecular formula C₇H₁₂O. It is a type of alcohol that contains the norbornane skeleton, which is a bicyclic structure. This compound is known for its unique stereochemistry and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: exo-Norbornylmethanol can be synthesized through the reaction of norbornene with formic acid, followed by hydrolysis of the resultant exo-norbornyl formate . This method involves the following steps:
Reaction with Formic Acid: Norbornene reacts with formic acid to form exo-norbornyl formate.
Hydrolysis: The exo-norbornyl formate is then hydrolyzed to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: exo-Norbornylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form exo-norbornyl aldehyde or exo-norbornyl carboxylic acid.
Reduction: Reduction reactions can convert it to exo-norbornane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: exo-Norbornyl aldehyde, exo-Norbornyl carboxylic acid.
Reduction: exo-Norbornane.
Substitution: Various substituted norbornyl compounds depending on the reagent used.
Scientific Research Applications
exo-Norbornylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which exo-Norbornylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments. The bicyclic structure also contributes to its unique chemical behavior.
Comparison with Similar Compounds
endo-Norbornylmethanol: Another stereoisomer with different spatial arrangement.
exo-Norborneol: Similar structure but with a different functional group.
Comparison:
Uniqueness: exo-Norbornylmethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which influences its reactivity and applications.
Reactivity: Compared to its isomers, this compound may exhibit different reactivity due to the spatial arrangement of its atoms.
Properties
CAS No. |
13118-79-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8-/m0/s1 |
InChI Key |
LWHKUVOYICRGGR-RNJXMRFFSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2CO |
Canonical SMILES |
C1CC2CC1CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



